

# Introduction: The Strategic Importance of a Versatile Pyridine Building Block

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## Compound of Interest

Compound Name: 4-(Tert-butyl)-2-chloropyridine

Cat. No.: B1527606

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**4-(tert-butyl)-2-chloropyridine** is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique molecular structure, featuring a reactive chlorine atom at the 2-position and a sterically influential tert-butyl group at the 4-position, imparts a distinct electronic and steric profile. This profile not only governs its reactivity but also enhances the solubility of its derivatives in organic solvents, a crucial property for synthetic manipulation and drug candidate formulation.<sup>[1]</sup> This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **4-(tert-butyl)-2-chloropyridine**, covering its commercial availability, synthesis, chemical properties, key applications, and essential safety protocols. Its primary utility lies in serving as a versatile intermediate for constructing complex molecular architectures, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.<sup>[2][3]</sup>

## Part 1: Commercial Availability and Sourcing

**4-(tert-butyl)-2-chloropyridine** is readily available from a range of chemical suppliers, catering to both research-scale and bulk manufacturing needs. Purity is a critical parameter for ensuring reproducible results in synthetic applications, with most suppliers offering grades of 97% or higher, as typically verified by Gas Chromatography (GC).

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	≥97%	A well-established supplier for research and development quantities.[4]
TCI America	≥98%	Offers various quantities suitable for laboratory use.[5]
Chem-Impex	≥99.5% (GC)	Provides high-purity grades for demanding synthetic applications.[2]
NINGBO INNO PHARMCHEM	>99%	A supplier focusing on intermediates for the pharmaceutical industry.
ChemicalBook	≥98%	An online marketplace listing various suppliers and purity levels.[6]
BenchChem	>98.0% (GC)	Supplier of building blocks for drug discovery.[1]
Greatcell Solar Materials	Not specified	Lists the product, indicating its use in material science applications as well.[7]
Abound Chem	98%	US-based supplier for laboratory use.[8]

## Part 2: Synthesis, Properties, and Reactivity

A deep understanding of the synthesis and inherent chemical properties of **4-(tert-butyl)-2-chloropyridine** is fundamental to its effective application.

### Physicochemical Properties

The compound is typically supplied as a colorless to pale yellow liquid, soluble in most common organic solvents.[2][3]

Property	Value	Source
CAS Number	81167-60-4	[1][2][9]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	[2][9]
Molecular Weight	169.65 g/mol	[2][9]
Appearance	Colorless to almost colorless clear liquid	[2][7][10]
Density	~1.05 - 1.07 g/cm <sup>3</sup>	[2][11]
Boiling Point	~223.8 °C (Predicted)	[11]
Refractive Index (n <sub>20D</sub> )	~1.52	[2]

## Synthetic Methodologies

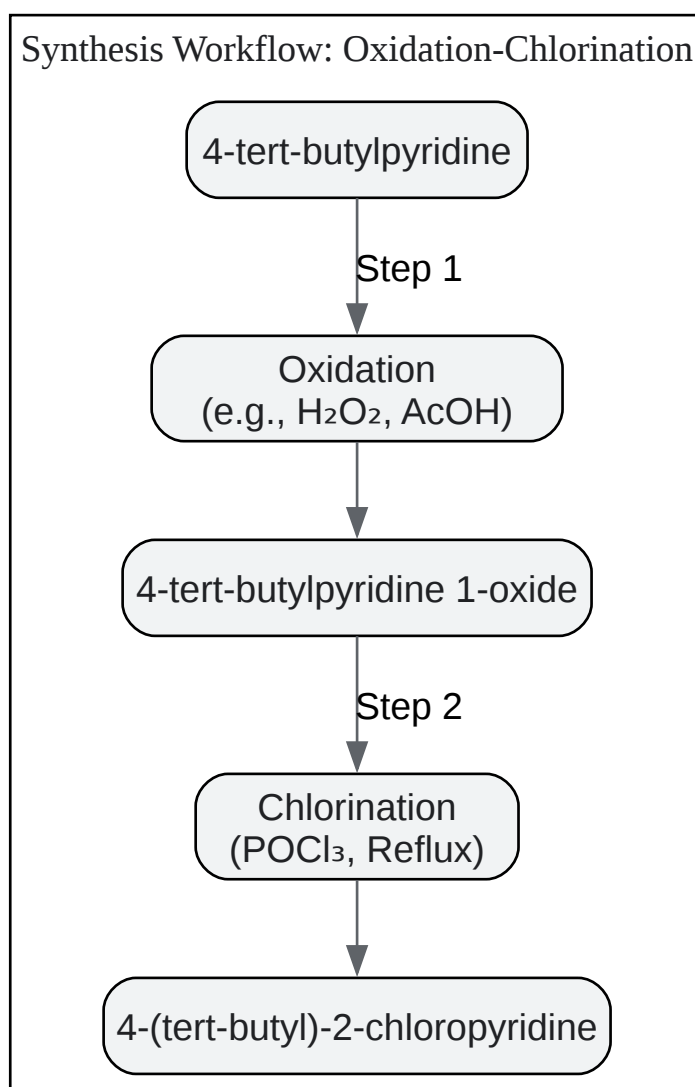
Two primary routes are commonly employed for the industrial and laboratory synthesis of **4-(tert-butyl)-2-chloropyridine**.

**Method 1: Oxidation-Chlorination of 4-tert-butylpyridine** This is a robust, two-step process that begins with the N-oxidation of the starting pyridine, followed by chlorination.[12][13] The oxidation activates the pyridine ring, facilitating the subsequent introduction of the chlorine atom at the 2-position.

Experimental Protocol: Synthesis via N-Oxide Intermediate[6][11]

- **N-Oxidation:** 4-tert-butylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, under reflux conditions to yield 4-tert-butylpyridine 1-oxide.
- **Chlorination:** The resulting 4-tert-butylpyridine 1-oxide (e.g., 33.07 mmol) is placed in a flask and cooled in an ice bath.
- Phosphoryl chloride (POCl<sub>3</sub>, ~25 ml) is added slowly to the cooled flask.
- The reaction mixture is heated under reflux for several hours (e.g., 24 hours) to ensure the completion of the reaction.

- Workup: After cooling, the excess  $\text{POCl}_3$  is removed by distillation under reduced pressure.
- The residue is carefully neutralized with an aqueous solution of sodium carbonate.
- Extraction & Purification: The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrated.
- The crude product is purified by column chromatography on silica gel (e.g., eluent ethyl acetate:n-hexane = 1:6) to afford pure **4-(tert-butyl)-2-chloropyridine** as a clear liquid.[6]



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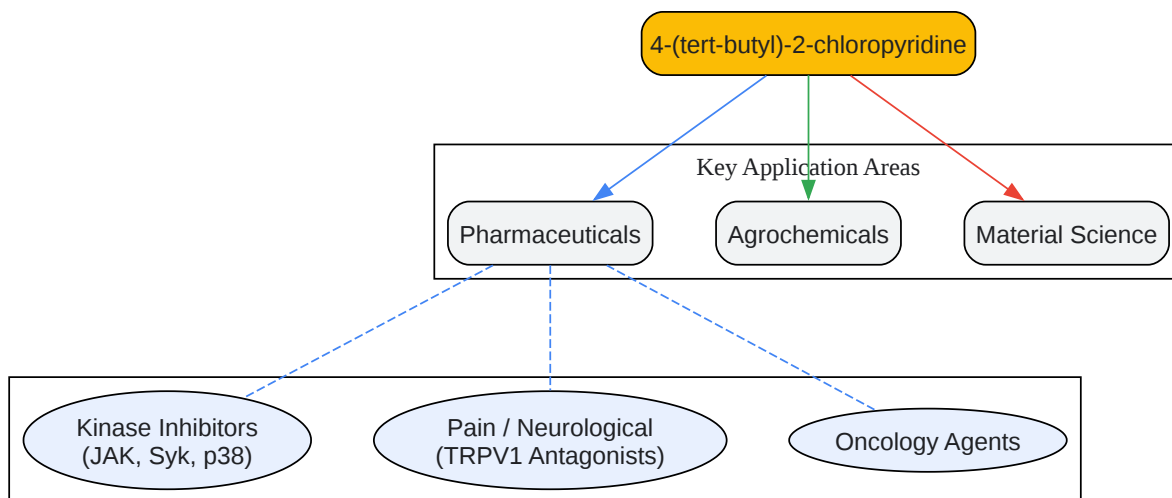
Caption: Workflow for the synthesis of **4-(tert-butyl)-2-chloropyridine**.

Method 2: Directed Ortho-Metalation (DoM) A more direct, one-step alternative involves the lithiation of 4-tert-butylpyridine at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a chlorine source (e.g., hexachloroethane).<sup>[1][12]</sup> This method leverages the directing effect of the pyridine nitrogen.

## Reactivity and Mechanistic Profile

The synthetic utility of **4-(tert-butyl)-2-chloropyridine** stems from its distinct reactivity.

- **Electron-Deficient Ring:** The nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity towards nucleophiles.<sup>[1]</sup>
- **Reactive C2 Position:** The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to both nucleophilic aromatic substitution (S<sub>N</sub>A<sub>r</sub>) and, more importantly, transition-metal-catalyzed cross-coupling reactions.<sup>[1][3]</sup> This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
- **Steric and Electronic Influence of the tert-Butyl Group:** The bulky tert-butyl group at the 4-position enhances the molecule's stability and solubility in organic media.<sup>[1][2]</sup> It can also sterically hinder certain approaches to the ring, influencing regioselectivity in subsequent reactions.<sup>[1]</sup>



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Caption: Overview of primary application domains.

## Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount due to the compound's hazardous properties.

### GHS Hazard Identification

The compound is classified with several hazards that require stringent safety measures.

Hazard Class	GHS Statement	Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	
Acute Toxicity	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled	
Specific Target Organ Toxicity	H335: May cause respiratory irritation	
Source: Aggregated data from ECHA and supplier SDS. <a href="#">[9]</a> <a href="#">[14]</a> <a href="#">[15]</a>		

#### Protocol: Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [\[14\]](#)2. Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield. [\[14\]](#) \* Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. [\[14\]](#) \* Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
- Hygiene Measures: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. [\[14\]](#)[\[15\]](#)4. Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Do not let the product enter drains. [\[14\]](#)5. First Aid:
  - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [\[14\]](#) \* Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician. [\[14\]](#) \* Eye Contact: Rinse thoroughly with plenty of water for at least

15 minutes and consult a physician. [14] \* Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [14]

## Storage Recommendations

To maintain its integrity and ensure safety, **4-(tert-butyl)-2-chloropyridine** should be stored under specific conditions.

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [1][11]\* Temperature: Store in a cool, dark place at room temperature or under refrigeration (2-8°C) as recommended by the supplier. [1][2][11]\* Container: Keep the container tightly closed and store in a dry, well-ventilated area. [15]

## Conclusion

**4-(tert-butyl)-2-chloropyridine** is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery, agrochemical science, and materials research. Its well-defined reactivity, governed by the interplay of the chloro, tert-butyl, and pyridine nitrogen functionalities, provides a reliable and versatile platform for constructing complex molecular targets. By understanding its commercial landscape, synthetic routes, reactivity profile, and safety requirements, researchers and development professionals can fully leverage this powerful building block to accelerate their scientific programs and develop next-generation products.

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